molecular formula C18H20N2O5S B2431423 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide CAS No. 946343-54-0

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2431423
CAS No.: 946343-54-0
M. Wt: 376.43
InChI Key: ZXUVSVQHWYVCHG-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dioxidoisothiazolidine ring attached to a phenyl group, which is further connected to a methoxyphenoxy acetamide moiety

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-8-2-3-9-17(16)25-13-18(21)19-14-6-4-7-15(12-14)20-10-5-11-26(20,22)23/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUVSVQHWYVCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dioxidoisothiazolidine ring: This can be achieved through the oxidation of an isothiazolidine precursor using an oxidizing agent such as hydrogen peroxide or a peracid.

    Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the methoxyphenoxy acetamide moiety: This step involves the reaction of a methoxyphenol derivative with chloroacetyl chloride, followed by amide formation with an appropriate amine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce partially or fully reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

    N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-chlorophenoxy)acetamide: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, physical properties, and potential biological activity compared to its analogs.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H20N2O4S
  • Molecular Weight : 396.46 g/mol
  • IUPAC Name : this compound

The compound features a unique structure that includes a dioxidoisothiazolidine ring and a methoxyphenoxy group, which are significant for its biological interactions.

Target Enzymes

This compound primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly in the transition from the G1 phase to the S phase.

Mode of Action

The compound acts as an inhibitor by binding to the ATP-binding pocket of CDK2, thereby preventing ATP from binding and inhibiting kinase activity. This inhibition leads to:

  • Cell Cycle Arrest : The compound effectively halts cell division, which is particularly beneficial in cancer therapy as it can reduce tumor growth.
  • Biochemical Pathways : The inhibition of CDK2 disrupts various signaling pathways associated with cell proliferation and survival.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro experiments demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1/S checkpoint.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15.5Apoptosis induction
    PC-3 (Prostate)12.3Cell cycle arrest (G1/S)
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups, indicating its potential as an effective anticancer agent.

Other Biological Activities

Beyond its anticancer properties, research indicates that this compound may also possess:

  • Antimicrobial Activity : Preliminary studies suggest it has inhibitory effects against certain bacterial strains.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although further research is needed to elucidate this activity fully.

Case Studies

Research on similar compounds indicates promising results. For instance:

  • A study on related isothiazolidine derivatives highlighted their ability to inhibit lipoxygenase enzymes, further supporting the potential of this compound in inflammatory conditions .

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